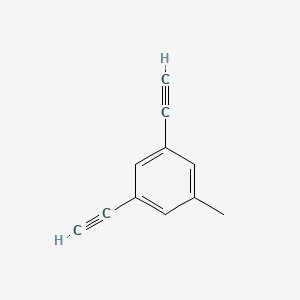

1,3-Diethynyl-5-methylbenzene

Beschreibung

1,3-Diethynyl-5-methylbenzene is a benzene derivative featuring two ethynyl (–C≡CH) groups at the 1- and 3-positions and a methyl (–CH₃) group at the 5-position. The ethynyl groups confer unique electronic and steric properties to the molecule, including strong electron-withdrawing effects due to their sp-hybridized carbons. This compound is of interest in materials science and catalysis, as ethynyl groups can act as ligands in metal-organic frameworks (MOFs) or facilitate cross-coupling reactions.

Eigenschaften

CAS-Nummer |

165047-95-0 |

|---|---|

Molekularformel |

C11H8 |

Molekulargewicht |

140.185 |

IUPAC-Name |

1,3-diethynyl-5-methylbenzene |

InChI |

InChI=1S/C11H8/c1-4-10-6-9(3)7-11(5-2)8-10/h1-2,6-8H,3H3 |

InChI-Schlüssel |

TYNKSNSSWJVOBT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C#C)C#C |

Synonyme |

Benzene, 1,3-diethynyl-5-methyl- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1,3-Diethynyl-5-methylbenzene with structurally related benzene derivatives, focusing on substituent effects, reactivity, and applications. Key compounds from the evidence are referenced to infer trends.

Table 1: Substituent Effects and Properties of Analogous Compounds

Key Comparisons:

Electronic Effects: The ethynyl groups in this compound are electron-withdrawing, contrasting with electron-donating groups like –OCH₃ or –CH₂CH₂OH in other compounds. This difference would polarize the benzene ring, enhancing electrophilic substitution at activated positions. In 3,5-Dihydroxyethylbenzene, hydroxyl groups (–OH) are strongly donating but lead to reduced acidity compared to phenolic analogs, as seen in its lack of reaction with FeCl₃ .

Synthetic Utility :

- Ethynyl groups may serve as directing groups in catalysis, similar to the N,O-bidentate group in ’s compound, which facilitates C–H bond activation .

- Methoxy and methylthio substituents in ’s compound demonstrate how steric and electronic effects influence stability, a consideration for designing derivatives of the target compound .

Research Findings and Limitations

- Safety Considerations : The methylthio group in ’s compound necessitates stringent safety protocols ; ethynyl groups may pose similar risks due to their high reactivity.

- Data Gaps : Direct experimental data (e.g., NMR, XRD) for this compound are absent in the evidence, limiting quantitative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.